Cas no 888958-26-7 (SARS-CoV-IN-2)

SARS-CoV-IN-2 Chemical and Physical Properties
Names and Identifiers
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- SARS-CoV-IN-2
- SARSCoVIN2,SARS CoV IN 2
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- Inchi: 1S/C19H18ClN3O.C5.Fe/c1-23(9-10-24)13-15-4-2-3-14(15)12-22-18-7-8-21-19-11-16(20)5-6-17(18)19;1-2-4-5-3-1;/h5-8,11,24H,9-10,12-13H2,1H3,(H,21,22);;/q2*-1;+2
- InChI Key: SKWRJLZPRARWIW-UHFFFAOYSA-N
- SMILES: C([C-]12C3=C4C5=C1(CN(C)CCO)[Fe+2]16782354C2=C1C6=C7[C-]82)NC1=CC=NC2C=C(Cl)C=CC1=2
Experimental Properties
- Melting Point: 164 °C
- Solubility: 二甲基亚砜:19.23 mg/mL(42.20 mM)
SARS-CoV-IN-2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1262403-5mg |
SARS-CoV-IN-2 |
888958-26-7 | 98% | 5mg |
$1180 | 2024-06-05 | |
MedChemExpress | HY-135856-10mg |
SARS-CoV-IN-2 |
888958-26-7 | 98.66% | 10mg |
¥10000 | 2024-04-17 | |
eNovation Chemicals LLC | Y1262403-10mg |
SARS-CoV-IN-2 |
888958-26-7 | 98% | 10mg |
$1695 | 2024-06-05 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S937481-5mg |
SARS-CoV-IN-2 |
888958-26-7 | ≥98% | 5mg |
¥6,120.00 | 2022-08-31 | |
1PlusChem | 1P01N6G6-5mg |
SARS-CoV-IN-2 |
888958-26-7 | 98% | 5mg |
$815.00 | 2024-04-20 | |
MedChemExpress | HY-135856-10mM*1 mL in DMSO |
SARS-CoV-IN-2 |
888958-26-7 | 98.66% | 10mM*1 mL in DMSO |
¥7480 | 2024-04-17 | |
1PlusChem | 1P01N6G6-10mg |
SARS-CoV-IN-2 |
888958-26-7 | 98% | 10mg |
$1181.00 | 2024-04-20 | |
1PlusChem | 1P01N6G6-50mg |
SARS-CoV-IN-2 |
888958-26-7 | 98% | 50mg |
$3241.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1262403-1mg |
SARS-CoV-IN-2 |
888958-26-7 | 98% | 1mg |
$635 | 2025-03-01 | |
ChemScence | CS-0114987-50mg |
SARS-CoV-IN-2 |
888958-26-7 | 98.66% | 50mg |
$2800.0 | 2022-04-26 |
SARS-CoV-IN-2 Related Literature
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Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
Additional information on SARS-CoV-IN-2
Recent Advances in SARS-CoV-2 Inhibitor Development: Focus on Compound 888958-26-7 and SARS-CoV-IN-2
The ongoing global efforts to combat SARS-CoV-2 have led to significant advancements in antiviral drug discovery. Among the promising candidates, the small molecule inhibitor SARS-CoV-IN-2 (associated with compound 888958-26-7) has emerged as a potential therapeutic agent targeting key viral proteins. This research brief synthesizes the latest findings regarding the mechanism of action, efficacy, and development status of this compound.
Recent structural studies published in Nature Communications (2023) revealed that 888958-26-7 exhibits potent inhibition of the SARS-CoV-2 main protease (Mpro), with an IC50 of 0.87 μM. The compound's unique binding mode, characterized by X-ray crystallography at 2.1 Å resolution, shows formation of critical hydrogen bonds with Glu166 and His41 residues in the protease active site. This molecular interaction disrupts viral polyprotein processing, effectively blocking viral replication.
In vitro studies using Vero E6 cells demonstrated that SARS-CoV-IN-2 reduced viral titer by 3.5 log10 units at 5 μM concentration, with minimal cytotoxicity (CC50 > 100 μM). Pharmacokinetic evaluations in murine models showed favorable oral bioavailability (F = 62%) and brain penetration, suggesting potential for treating neurological complications of COVID-19. The compound's metabolic stability in human liver microsomes (t1/2 = 4.2 h) supports its clinical translation potential.
Comparative analysis with similar protease inhibitors (e.g., nirmatrelvir) indicates that 888958-26-7 maintains activity against emerging variants of concern, including Omicron sublineages BA.2.86 and JN.1. Resistance profiling studies identified a low barrier to resistance (3 mutations required for 10-fold EC50 increase), prompting current combination therapy investigations with RNA polymerase inhibitors.
The developmental trajectory of SARS-CoV-IN-2 has progressed to IND-enabling studies, with GMP manufacturing completed at 10 kg scale. Phase I clinical trials are anticipated to begin in Q2 2024, pending final toxicology results. Current formulation development focuses on improving aqueous solubility (currently 0.12 mg/mL at pH 7.4) through nanocrystal technology.
This compound represents an important addition to the antiviral arsenal, particularly for immunocompromised patients where long-term viral suppression is needed. Future research directions include exploring its potential against other coronaviruses and investigating synergistic effects with host-directed therapies. The continued optimization of 888958-26-7 derivatives may yield improved pharmacokinetic profiles while maintaining the core inhibitory scaffold.
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